molecular formula C13H14O2 B1369191 5-(2-Methylphenyl)cyclohexane-1,3-dione CAS No. 239132-47-9

5-(2-Methylphenyl)cyclohexane-1,3-dione

Cat. No. B1369191
CAS RN: 239132-47-9
M. Wt: 202.25 g/mol
InChI Key: HUPGWYIWIQPTIS-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)cyclohexane-1,3-dione, also known as 2-Methyl-5-phenyl-1,3-cyclohexanedione or MPCD, is a chemical compound with the molecular formula C13H14O2 . It has a molecular weight of 202.25 g/mol . The compound is a yellowish-white crystalline solid.


Molecular Structure Analysis

The InChI code for 5-(2-Methylphenyl)cyclohexane-1,3-dione is 1S/C13H14O2/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3 . This indicates that the compound consists of a cyclohexanedione ring with a 2-methylphenyl group attached.


Physical And Chemical Properties Analysis

5-(2-Methylphenyl)cyclohexane-1,3-dione is a yellowish-white crystalline solid. It has a molecular weight of 202.25 g/mol . The compound’s exact mass is 202.099379685 g/mol and its monoisotopic mass is also 202.099379685 g/mol . It has a topological polar surface area of 34.1 Ų .

Scientific Research Applications

Synthesis and Molecular Structure

5-(2-Methylphenyl)cyclohexane-1,3-dione has been utilized in various synthesis processes. For instance, a compound was synthesized involving cyclohexane-1,3-dione, resulting in a product with a well-defined molecular structure, as confirmed by spectroscopic methods and X-ray crystallography (Barakat et al., 2016). This underscores the compound's utility in generating structurally diverse molecules.

Anticancer Compound Development

Cyclohexane-1,3-dione, a related compound, serves as a template for creating new anticancer compounds. These derivatives exhibit significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer treatment (Shaaban et al., 2014).

Michael Reaction in Synthesis

The compound has been involved in the synthesis of Michael 1:1 adducts, acting as intermediates for spiro compounds, which are important in various chemical syntheses (Hossain et al., 2020).

Stabilizer in Propellant Formulation

5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a derivative, is used as a stabilizer in double-base propellant formulations, indicating its applicability in materials science (Soliman & El-damaty, 1984).

Heterocyclic Synthesis

Cyclohexane-1,3-dione derivatives are crucial for synthesizing various bioactive molecules, including six-membered oxygen heterocycles with a wide range of biological activities, such as antiviral and anticancer properties (Sharma et al., 2020).

Versatile Precursor in Organic Synthesis

These derivatives are key precursors in the synthesis of diverse biologically active compounds, demonstrating a wide range of pharmacological activities, including anti-inflammatory and anti-tumor effects (Sharma et al., 2021).

Functionalized Reactive Intermediates

Compounds like 5-(trifluoromethyl)cyclohexane-1,3-dione represent highly functionalized reactive intermediates, useful in synthesizing organic and heterocyclic compounds, especially those containing fluorine (Fadeyi & Okoro, 2008).

properties

IUPAC Name

5-(2-methylphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPGWYIWIQPTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylphenyl)cyclohexane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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